molecular formula C20H24N2O3S B11354987 1-[(4-methylbenzyl)sulfonyl]-N-phenylpiperidine-4-carboxamide

1-[(4-methylbenzyl)sulfonyl]-N-phenylpiperidine-4-carboxamide

Cat. No.: B11354987
M. Wt: 372.5 g/mol
InChI Key: DSEVPFHIPTVYSW-UHFFFAOYSA-N
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Description

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-PHENYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

The synthesis of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-PHENYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of (4-Methylphenyl)methanesulfonyl chloride with N-phenylpiperidine-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-PHENYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield .

Scientific Research Applications

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-PHENYLPIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-PHENYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-PHENYLPIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds such as:

    (4-Methylphenyl)methanesulfonyl chloride: A precursor in the synthesis of the target compound.

    N-phenylpiperidine-4-carboxamide: Another precursor used in the synthesis.

    Sulfone derivatives: Compounds with similar sulfonyl groups but different substituents.

The uniqueness of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-PHENYLPIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

1-[(4-methylphenyl)methylsulfonyl]-N-phenylpiperidine-4-carboxamide

InChI

InChI=1S/C20H24N2O3S/c1-16-7-9-17(10-8-16)15-26(24,25)22-13-11-18(12-14-22)20(23)21-19-5-3-2-4-6-19/h2-10,18H,11-15H2,1H3,(H,21,23)

InChI Key

DSEVPFHIPTVYSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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